4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to 4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide, often involves multi-step chemical processes. For example, Gul et al. (2016) described the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes, demonstrating a complex pathway that could be analogous to the compound (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by X-ray crystallography. Rodrigues et al. (2015) analyzed the crystal structures of related benzenesulfonamides, highlighting the role of intermolecular interactions in forming supramolecular architectures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides can undergo various chemical reactions, including coupling reactions and transformations that affect their sulfonamide group. For instance, Crich and Smith (2000) detailed the use of benzenethiosulfinate for the generation of glycosyl triflates from thioglycosides, showcasing the chemical versatility of sulfonamide groups (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline form, are crucial for their application. Studies on similar compounds provide insights into these properties, with Anwar et al. (2000) discussing the crystallization and noncentrosymmetric structures of benzenesulfonate salts for optical applications, suggesting potential physical properties of the compound of interest (Anwar et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding benzenesulfonamides. Engler and Scheibe (1998) explored the reactions of benzenesulfonamide derivatives with propenylbenzenes, illustrating the complex chemical behavior and potential reactivity pathways (Engler & Scheibe, 1998).
properties
IUPAC Name |
4-methoxy-3-(3-methyl-3-phenylpiperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-20(15-7-4-3-5-8-15)11-6-12-22(14-20)19(23)17-13-16(27(21,24)25)9-10-18(17)26-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3,(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUCCONIFGKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide |
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